molecular formula C11H13NO4 B045921 Methyl 4-nitro-3-phenylbutanoate CAS No. 34687-03-1

Methyl 4-nitro-3-phenylbutanoate

Cat. No. B045921
CAS RN: 34687-03-1
M. Wt: 223.22 g/mol
InChI Key: ZJFQGMLHRHGKEV-UHFFFAOYSA-N
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Description

Methyl 4-nitro-3-phenylbutanoate is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications in organic synthesis. The studies focus on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The compound can be synthesized through multi-component reactions involving reagents such as N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde in the absence of catalysts and additives at room temperature (Jin et al., 2011). Additionally, stereoselective synthesis methods using chiral aldimines have been developed to produce enantioenriched derivatives, highlighting the compound's importance in the synthesis of complex organic molecules (García-Muñoz et al., 2015).

Molecular Structure Analysis

The molecular structure of related nitro-substituted compounds has been studied, providing insights into their conformation and bonding. For example, investigations into the crystal structure of related compounds show how molecular interactions, such as hydrogen bonds, influence the arrangement and stability of these molecules (Alizadeh, 2005).

Chemical Reactions and Properties

Methyl 4-nitro-3-phenylbutanoate undergoes various chemical reactions that demonstrate its reactivity and utility in organic synthesis. For instance, reactions with formaldehyde and primary amines under specific conditions lead to the formation of complex organic structures, showcasing the compound's versatility (Shakirov et al., 2005).

Physical Properties Analysis

While specific studies on the physical properties of Methyl 4-nitro-3-phenylbutanoate are limited, related research indicates that such compounds typically exhibit solvatochromism and can serve as probes for investigating solvent interactions. This suggests that Methyl 4-nitro-3-phenylbutanoate may exhibit similar solvent-dependent changes in its optical properties (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of Methyl 4-nitro-3-phenylbutanoate, such as its reactivity towards different reagents and conditions, reflect its potential applications in synthetic chemistry. Its ability to undergo various reactions, including Mannich reactions and reductions, highlights its usefulness in constructing diverse organic molecules (Singh et al., 2006).

Scientific Research Applications

  • Enzyme Inhibition : The crystallized hydrobromide of 3-amino-2-hydroxy-4-phenylbutanoic acid, a related compound, is known for its role in bestatin inhibition of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).

  • Cancer Research : 4-Nitroestrone 3-methyl ether, another related compound, has been found to effectively inhibit the growth of dimethylbenz(a)anthracene-induced mammary tumors in rats, with no toxicity and slight estrogenicity (Rozhin et al., 1983).

  • Chemical Inhibition Studies : Aryl substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates and related compounds show poor to moderate inhibitory potency against rat liver microsomal retinoic acid metabolizing enzymes (Mason et al., 2003).

  • Chemical Synthesis : The compound is involved in the regioselective catalyzed addition of phenol and 4-nitrophenol to 1-alkylcyclopropene-3-carboxylate esters (Shapiro et al., 1988).

  • Formation of Hydrogen-Bonded Sheets : Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and related compounds demonstrate the formation of hydrogen-bonded sheets in their structure (Portilla et al., 2007).

  • Reaction with Formaldehyde and Amines : 5-Nitropentan-2-one reacts with methylamine and formaldehyde to form substituted 5-nitrohexahydropyrimidines, a reaction in which methyl 4-nitro-3-phenylbutanoates also participate (Shakirov et al., 2005).

  • Inhibitors in Tuberculosis Treatment : The CoA adducts of 4-Oxo-4-phenylbut-2-enoates, which are chemically related, show potential as novel inhibitors of MenB in Mycobacterium tuberculosis (Li et al., 2011).

  • Organic Chemistry Applications : The compound is involved in a three-component reaction with methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine (Gein et al., 2010).

  • Tetrazole Derivatives Synthesis : 4-Amino-3-phenylbutanoic acid, a related compound, can be converted into tetrazole-containing derivatives with high yields (Putis et al., 2008).

  • Drug Impurity Profiling : Methamphetamine synthesized from MAPA, a related compound, may contain lower levels of characteristic impurities than methamphetamine synthesized from APAAN (Langone et al., 2022).

properties

IUPAC Name

methyl 4-nitro-3-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFQGMLHRHGKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-nitro-3-phenylbutanoate

CAS RN

34687-03-1
Record name Benzenepropanoic acid, b-(nitromethyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 300 g of cinnamic acid methyl ester, 500 g of nitromethane and 39 g of tetramethylguanidine is allowed to stir at room temperature for 72 hours. The solution is diluted with diethyl ether and aqueous hydrochloric acid solution (1 N, 1 liter) is added. The organic layer is separated dried over anhydrous magnesium sulfate, and evaporated to give 4-nitro-3-phenylbutanoic acid methyl ester.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl cinnamate (4.93 g, 30.4 mmol) and teteramethylguanidine (3.99 g, 34.6 mmol) in nitromethane (30 ml) was stirred for 6 hours at 90° C. After removal of the solvent under reduced pressure, the residue was partitioned between water and ethyl acetate, and the organic layer was washed with water and brine and then dried over sodium sulfate. The organic solvents were removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=4/1) to afford 4-nitro-3-phenyl-butyric acid methyl ester (4.02 g, 59%)
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JP Hilton-Proctor, O Ilyichova, Z Zheng… - European Journal of …, 2020 - Elsevier
… Methyl 4-nitro-3-phenylbutanoate 2 (4.53 g, 20.3 mmol) was dissolved in acetic acid (150 mL) and pipetted into the flask while keeping it under N 2 . The flask was purged three more …
Number of citations: 10 www.sciencedirect.com
CRM D'Oca, FF Naciuk, JC Silva, EP Guedes… - Journal of the Brazilian …, 2017 - SciELO Brasil
A new approach based on multicomponent/domino combined reactions for the synthesis of γ-nitroesters promoted by a mixed aluminium-magnesium oxides derived from hydrotalcite-…
Number of citations: 17 www.scielo.br
F Felluga, V Gombac, G Pitacco, E Valentin - Tetrahedron: Asymmetry, 2005 - Elsevier
Both enantiomers of the pharmacologically active GABA analogues 4-amino-3-phenyl and 4-amino-3-(4-chlorophenyl)butyric acid (Baclofen) with high enantiomeric excesses were …
Number of citations: 82 www.sciencedirect.com
JH Shim, MJ Lee, MH Lee, BS Kim, DC Ha - RSC advances, 2020 - pubs.rsc.org
Although the Michael addition is a very well-known and widely applied reaction, cost-effective, metal-free, and readily prepared organic catalysts remain rare. A chiral, bifunctional, (R,R)…
Number of citations: 10 pubs.rsc.org
JY van der Meera, T Pijningb, PG Teppera… - Redirected evolution of …, 2020 - core.ac.uk
Chiral γ-aminobutyric acid (GABA) analogues represent abundantly prescribed drugs, which are broadly applied as anticonvulsants, antidepressants and for the treatment of …
Number of citations: 2 core.ac.uk
M Furutachi, Z Chen, S Matsunaga, M Shibasaki - Molecules, 2010 - mdpi.com
Catalytic asymmetric 1,4-addition of β-keto esters to nitroalkenes is described. 2.5 mol % of a homobimetallic Lewis acid/Brønsted base bifunctional Co 2 -Schiff base complex smoothly …
Number of citations: 38 www.mdpi.com
JM Andrés, J Losada, A Maestro… - The Journal of …, 2017 - ACS Publications
Novel supported chiral bifunctional squaramides have been easily prepared starting from diamines derived from natural amino acids and commercially available aminoalkyl polystyrene …
Number of citations: 37 pubs.acs.org
Y Arakawa, SP Fritz, H Wennemers - The Journal of organic …, 2014 - ACS Publications
A method for the stereoselective synthesis of acyclic thioesters bearing adjacent quaternary and tertiary stereogenic centers under mild organocatalytic conditions was developed. α-…
Number of citations: 33 pubs.acs.org
G Chen, G Liang, Y Wang, P Deng… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… (2R,3S)-Ethyl 2-acetyl-2-methyl-4-nitro-3-phenylbutanoate (5da). Colourless oil; 56.7 mg, 97% yield, >99 [thin space (1/6-em)] : [thin space (1/6-em)] 1 dr, 98% ee; [α] 23 D = +52.46 (c …
Number of citations: 15 pubs.rsc.org
JM Andrés García, J Losada, A Maestro Fernández… - 2017 - uvadoc.uva.es
Novel supported chiral bifunctional squaramides have been easily prepared starting from diamines derived from natural amino acids and commercially available aminoalkyl polystyrene …
Number of citations: 0 uvadoc.uva.es

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